![molecular formula C7H6ClN3 B1532439 6-クロロ-1-メチル-1H-ピラゾロ[3,4-b]ピリジン CAS No. 63725-52-0](/img/structure/B1532439.png)
6-クロロ-1-メチル-1H-ピラゾロ[3,4-b]ピリジン
概要
説明
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 1st position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
科学的研究の応用
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: The compound is used in studying cell proliferation, differentiation, and survival pathways, particularly in cancer research.
Chemical Biology: It serves as a probe for investigating biological pathways and molecular interactions.
Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a suitable diketone or aldehyde under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired pyrazolopyridine structure.
Chlorination and Methylation: The final steps involve the introduction of the chlorine atom at the 6th position and the methyl group at the 1st position. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Oxidation: Formation of pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Coupling: Formation of biaryl or heteroaryl derivatives.
作用機序
The mechanism of action of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). Upon binding to TRKs, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine and methyl substituents but shares the core structure.
6-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the methyl group.
1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the chlorine atom.
Uniqueness
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to molecular targets.
特性
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAKZVLTOWKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



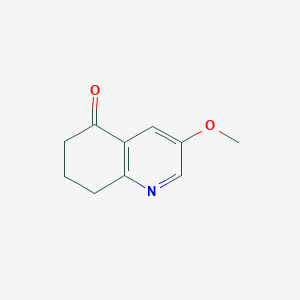
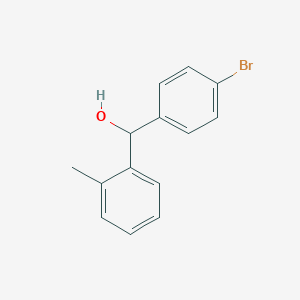
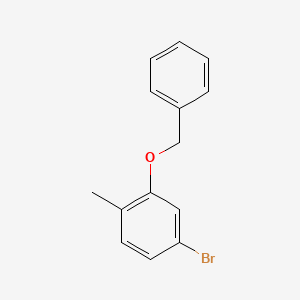
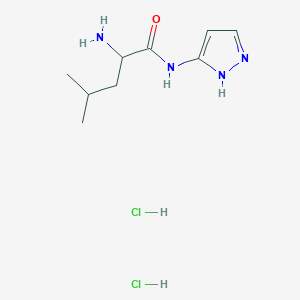
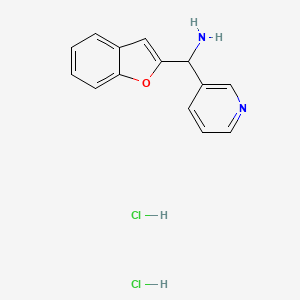
amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)
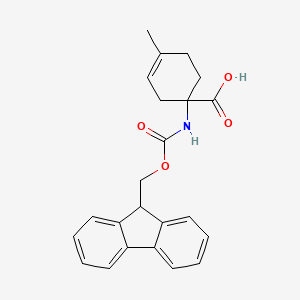
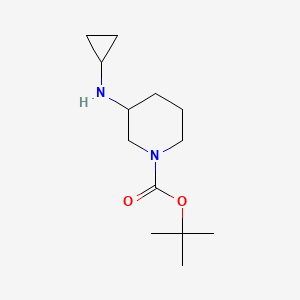
![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
